
Cadmium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium and copper are both heavy metals that are often combined to form alloys. Cadmium is a chemical element with the symbol Cd and atomic number 48, while copper has the symbol Cu and atomic number 29. When combined, cadmium and copper create an alloy that exhibits unique properties, such as increased strength and hardness, with minimal reduction in electrical conductivity .
准备方法
Synthetic Routes and Reaction Conditions
Cadmium and copper alloys can be prepared by dissolving the pure metals in nitric acid (HNO₃). The concentration of the metals is verified by complexometric titration and gravimetric analysis .
Industrial Production Methods
Industrially, cadmium is often produced as a by-product of zinc production. The chief zinc ore, zinc blende, or sphalerite, contains cadmium, which becomes concentrated in the fumes during roasting. These fumes are treated in various steps to obtain cadmium with over 99.9% purity . Copper is typically extracted from its ores through smelting and electrolysis.
化学反应分析
Types of Reactions
Cadmium and copper undergo various chemical reactions, including:
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO), especially when heated.
Reduction: Copper can be reduced from its ions in solution to metallic copper.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂).
Common Reagents and Conditions
Oxidizing agents: Oxygen (O₂), halogens (Cl₂, Br₂).
Reducing agents: Hydrogen (H₂), carbon ©.
Acids: Nitric acid (HNO₃), hydrochloric acid (HCl), hydrobromic acid (HBr).
Major Products
Cadmium oxide (CdO): Formed when cadmium reacts with oxygen.
Cadmium halides (CdCl₂, CdBr₂): Formed when cadmium reacts with halogens.
Metallic copper: Formed by the reduction of copper ions.
科学研究应用
Cadmium and copper alloys have various applications in scientific research:
Chemistry: Used in the preparation of standard solutions for analytical chemistry.
Biology: Studied for their effects on living organisms, including their toxicity and bioaccumulation.
Medicine: Investigated for their potential use in medical devices and treatments.
Industry: Used in the production of batteries, coatings, and pigments.
作用机制
Cadmium exerts its effects by binding to red blood cells in complexes with large-molecule proteins (albumin) and accumulating in the liver. When complexed with small-molecule proteins (metallothionein), it is reabsorbed in the renal tubules . Cadmium can induce oxidative stress, disrupt cellular events, and cause genomic instability .
相似化合物的比较
Similar Compounds
Zinc (Zn): Cadmium is physically similar to zinc but is denser and softer.
Lead (Pb): Like cadmium, lead is a toxic heavy metal with similar industrial applications.
Mercury (Hg): Another toxic heavy metal with similar chemical properties.
Uniqueness
Cadmium’s unique properties include its ability to increase the strength and hardness of alloys with minimal reduction in electrical conductivity . Its toxicity and bioaccumulation also make it a subject of extensive research in environmental and health sciences .
属性
CAS 编号 |
37364-06-0 |
|---|---|
分子式 |
CdCu |
分子量 |
175.96 g/mol |
IUPAC 名称 |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChI 键 |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


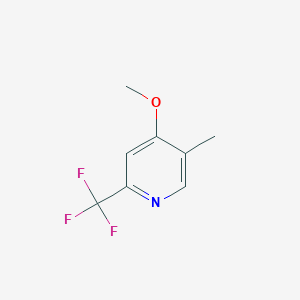
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)

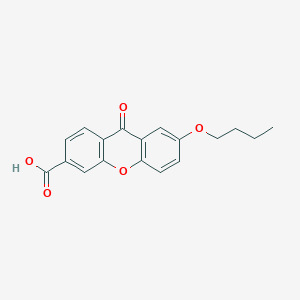


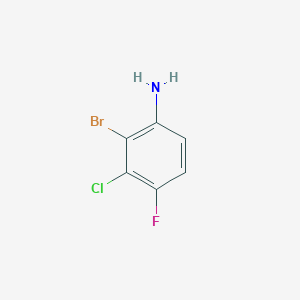
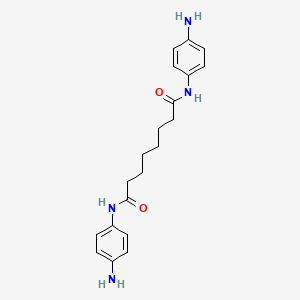
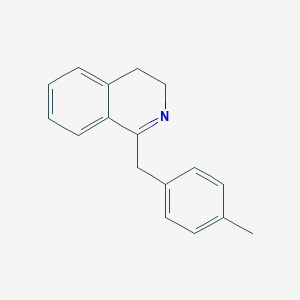
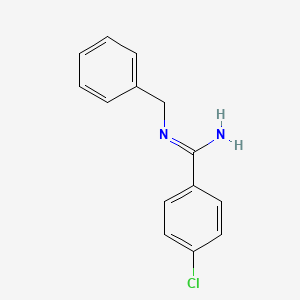
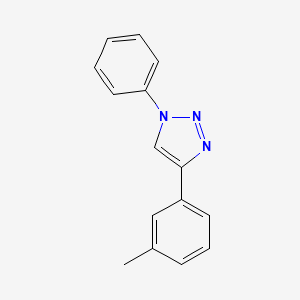
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
